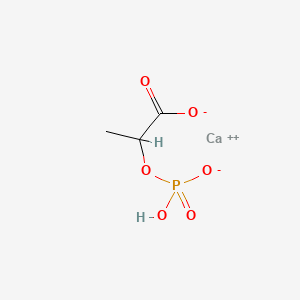

Calcium lactophosphate

Description

Calcium lactophosphate is a calcium-containing compound that combines lactate and phosphate groups, historically utilized in dental applications as a pulp capping material and remineralizing agent . Its structure facilitates calcium and phosphate ion release, critical for enamel and dentin repair. Studies highlight its role in reducing caries activity in animal models, demonstrating efficacy comparable to other calcium-based compounds like calcium lactate and dicalcium phosphate dihydrate .

Properties

CAS No. |

7546-28-3 |

|---|---|

Molecular Formula |

C3H5CaO6P |

Molecular Weight |

208.12 g/mol |

IUPAC Name |

calcium;2-[hydroxy(oxido)phosphoryl]oxypropanoate |

InChI |

InChI=1S/C3H7O6P.Ca/c1-2(3(4)5)9-10(6,7)8;/h2H,1H3,(H,4,5)(H2,6,7,8);/q;+2/p-2 |

InChI Key |

UMPPYQGYHXAURI-UHFFFAOYSA-L |

Canonical SMILES |

CC(C(=O)[O-])OP(=O)(O)[O-].[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium lactophosphate can be synthesized through the reaction of calcium carbonate or calcium hydroxide with lactic acid and phosphoric acid. The reaction typically occurs in an aqueous medium, and the resulting product is then filtered, washed, and dried to obtain pure this compound.

Industrial Production Methods: In industrial settings, this compound is produced by reacting calcium salts (such as calcium carbonate) with lactic acid and phosphoric acid under controlled conditions. The reaction mixture is heated to facilitate the reaction, and the product is then purified through filtration and drying processes.

Chemical Reactions Analysis

Types of Reactions: Calcium lactophosphate primarily undergoes acid-base reactions due to the presence of calcium, lactic acid, and phosphoric acid. It can also participate in complexation reactions with other ions.

Common Reagents and Conditions:

Acid-Base Reactions: this compound reacts with strong acids or bases, leading to the formation of calcium salts and the corresponding lactic or phosphoric acid derivatives.

Complexation Reactions: It can form complexes with metal ions such as magnesium or zinc under specific conditions.

Major Products Formed:

Calcium Salts: When reacting with strong acids or bases.

Metal Complexes: When reacting with metal ions.

Scientific Research Applications

Calcium lactophosphate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and studies involving calcium and phosphate chemistry.

Biology: Studied for its role in cellular processes involving calcium signaling and phosphate metabolism.

Medicine: Used in the formulation of dietary supplements and pharmaceuticals to treat calcium deficiencies and support bone health.

Industry: Employed in the production of fortified foods and beverages to enhance their nutritional value.

Mechanism of Action

Calcium lactophosphate exerts its effects by providing bioavailable calcium and phosphorus, which are essential for various physiological processes. Calcium plays a crucial role in bone mineralization, muscle contraction, and nerve transmission, while phosphorus is vital for energy production and cellular function. The compound is absorbed in the gastrointestinal tract and distributed to tissues where it participates in these metabolic pathways.

Comparison with Similar Compounds

Table 1: Key Properties of Calcium Lactophosphate and Related Compounds

Table 2: Comparative Remineralization Performance

Key Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.